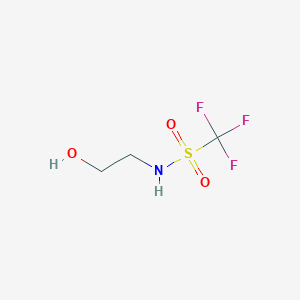
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide
Vue d'ensemble
Description
1,1,1-Trifluoro-N-(2-hydroxyethyl)methanesulfonamide is a chemical compound with the molecular formula C3H6F3NO3S . It has a molecular weight of 193.14500 . The compound is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide consists of a methanesulfonamide group attached to a trifluoro group and a 2-hydroxyethyl group . The InChI code for this compound is 1S/C3H6F3NO3S/c4-3(5,6)11(9,10)7-1-2-8/h7-8H,1-2H2 .Physical And Chemical Properties Analysis
The boiling point of 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide is 105 - 106 °C (at 2.25 mmHg) . The exact mass is 193.00200 . The compound has a LogP value of 0.88960 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity.Applications De Recherche Scientifique
Conformations and Self-association in Solution : Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in inert solvents, and in crystals, chain associates are formed via hydrogen bonding. This compound only undergoes protonation with very strong trifluoromethanesulfonic acid. Weaker acids lead to solvate H-complexes at various groups within the molecule. This study highlights its complex behavior in different solvents and its interaction with acids (Sterkhova, Moskalik, & Shainyan, 2014).
Electrophilic Anti-Addition in Synthesis : The compound is used in the synthesis of β-fluoroalkyl-methylthioethers through the electrophilic anti-addition of elements of methanesulfenyl fluoride to carbon-carbon double bonds (Haufe et al., 1988).
Vicarious Nucleophilic Substitutions : This compound reacts with carbanions bearing a leaving group to give products via vicarious nucleophilic substitution. This is the first example of such a process on a benzene ring activated by an electron-withdrawing group other than a nitro group, showing its potential in organic synthesis (Lemek, Groszek, & Cmoch, 2008).
Use in Direct Hydrofluorination : The compound is involved in the direct hydrofluorination of methallyl-containing substrates, indicating its utility in introducing fluoride into organic molecules (Bertrand & Paquin, 2019).
Application in Sulfonamide Reactions : The reaction of N-sulfinyltrifluoromethanesulfonamide with various reagents results in different trifluoro-N-(triphenyl-λ5-phosphanylidene)methanesulfonamides, useful in the synthesis of other complex organic compounds (Tolstikova et al., 2010).
Role in Sharpless Asymmetric Dihydroxylations : Methanesulfonamide, a related compound, acts as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations. This highlights its importance in facilitating specific chemical reactions (Junttila & Hormi, 2009).
Influence of Anion Fluorination in Ionic Liquids : The bis(trifluoromethanesulfonyl)amide, a related anion, is used in ionic liquids due to its non-spherical, fluorinated nature and diffuse charge. This research offers insights into the impact of fluorination on the properties of ionic liquids (Pringle et al., 2003).
Catalytic Applications : Scandium trifluoromethanesulfonate, closely related to the target compound, is an extremely active Lewis acid catalyst used in acylation of alcohols with acid anhydrides and mixed anhydrides, showing the potential catalytic activity of related compounds (Ishihara et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO3S/c4-3(5,6)11(9,10)7-1-2-8/h7-8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZPKDUBPSBRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40630-40-8 | |
| Record name | 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

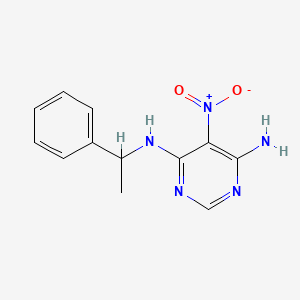


![Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2986602.png)
![7-Tert-butyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2986603.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2986605.png)
![1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B2986606.png)
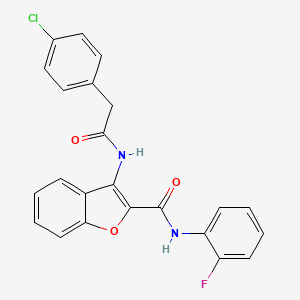
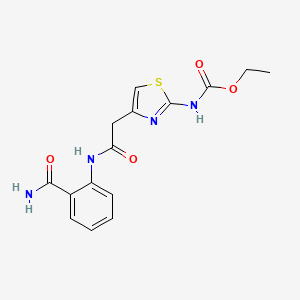
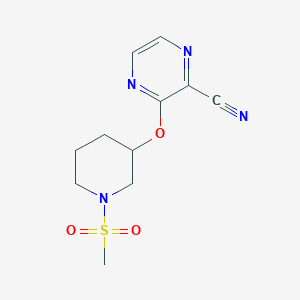
![4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2986610.png)
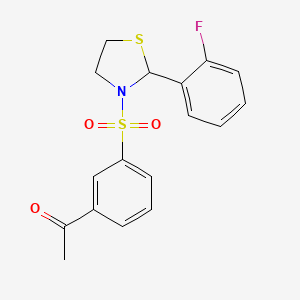
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide](/img/structure/B2986616.png)